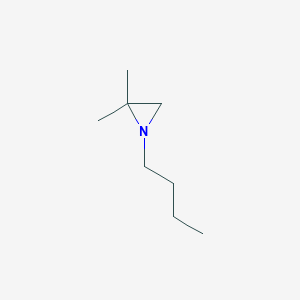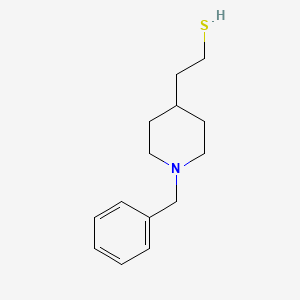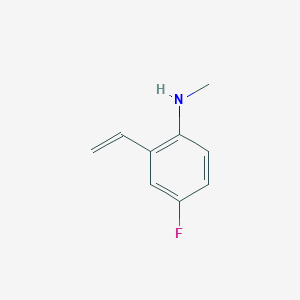
2-Ethenyl-4-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethenyl group (vinyl group) attached to the benzene ring, along with a fluorine atom and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoroaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .
Scientific Research Applications
2-Ethenyl-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can enhance binding affinity to certain enzymes or receptors. The methylated amine group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Fluoro-N-methylaniline: Similar structure but without the ethenyl group, affecting its chemical properties and applications.
2-Ethenyl-4-chloro-N-methylaniline: Similar structure with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Ethenyl-4-fluoro-N-methylaniline is unique due to the combination of the ethenyl group, fluorine atom, and methylated amine group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications .
Properties
CAS No. |
210536-19-9 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-ethenyl-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,11H,1H2,2H3 |
InChI Key |
PGJBGXUEXDLJPM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


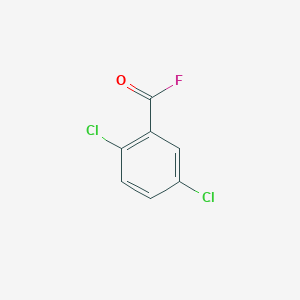
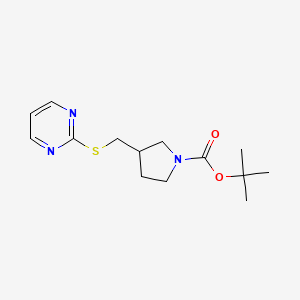

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
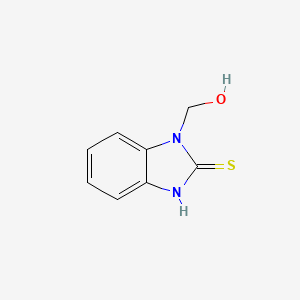
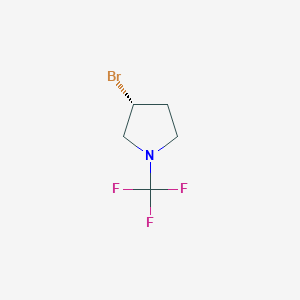
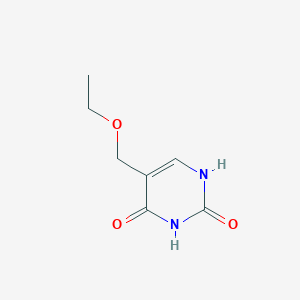
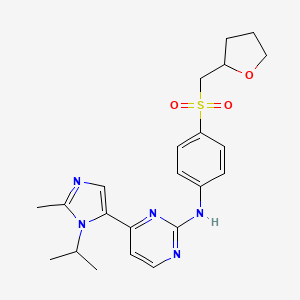
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
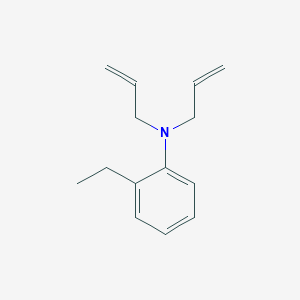
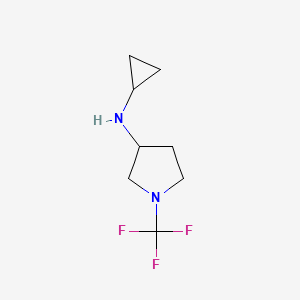
![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
